molecular formula C16H19N5O2 B2654012 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone CAS No. 2309309-14-4

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2654012
CAS No.: 2309309-14-4
M. Wt: 313.361
InChI Key: WDQUTEWGKJSFRN-UHFFFAOYSA-N
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Description

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone is a complex organic molecule that features a triazole ring, a bicyclic azabicyclooctane structure, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, including the formation of the triazole ring, the construction of the azabicyclooctane core, and the attachment of the methoxypyridine group. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Construction of the Azabicyclooctane Core: This step may involve the use of a Diels-Alder reaction followed by a series of functional group transformations.

    Attachment of the Methoxypyridine Group: This can be done through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxypyridine moiety or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: Explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methoxypyridine moiety may play key roles in binding to these targets, while the azabicyclooctane core provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-hydroxypyridin-3-yl)methanone
  • ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloropyridin-3-yl)methanone

Uniqueness

The uniqueness of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone lies in its specific combination of functional groups and structural features. The presence of the methoxypyridine moiety distinguishes it from similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-23-15-14(3-2-6-18-15)16(22)21-11-4-5-12(21)8-13(7-11)20-10-17-9-19-20/h2-3,6,9-13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQUTEWGKJSFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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